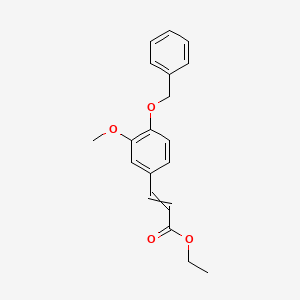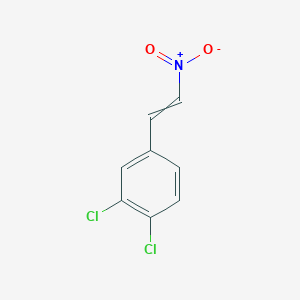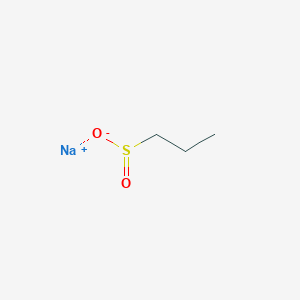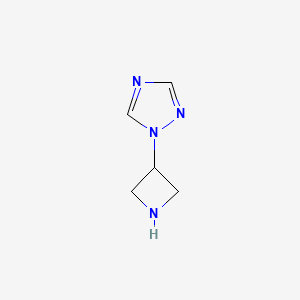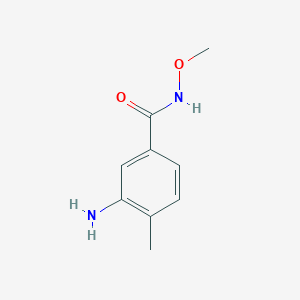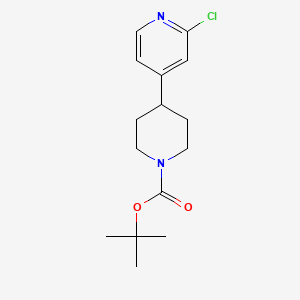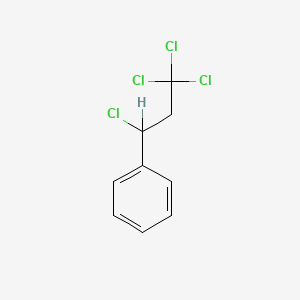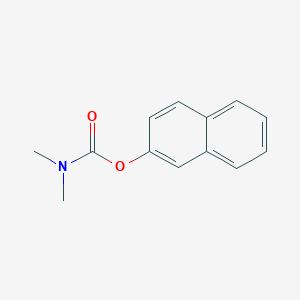
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) is an organic compound with the molecular formula C₁₃H₁₃NO₂ It is a derivative of carbamate, featuring a naphthalene ring substituted with a dimethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) can be synthesized through the reaction of 2-naphthol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbamate ester linkage.
Industrial Production Methods
In industrial settings, the synthesis of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) may involve the use of continuous flow systems to enhance efficiency and yield. The reaction of 2-naphthol with dimethyl carbonate in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1, can be employed to produce the compound in an environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) involves its interaction with specific molecular targets. The compound can inhibit enzymes by carbamoylation, leading to the formation of stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor in the synthesis of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI).
Naphthalene: The parent compound of the naphthalene ring.
Dimethylcarbamate: A simpler carbamate derivative.
Uniqueness
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) is unique due to its specific structure, which combines the properties of naphthalene and carbamate. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
15300-41-1 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
naphthalen-2-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-14(2)13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI Key |
HWXRSDPITDEWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate](/img/structure/B8800852.png)
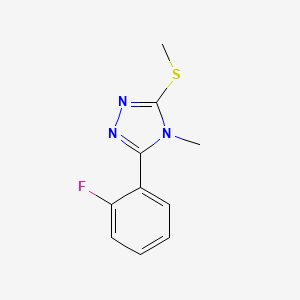
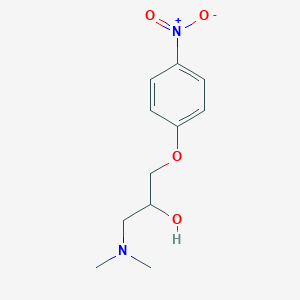
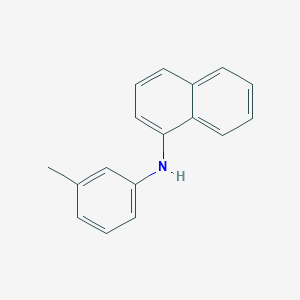
![7-((2-Fluoro-4-(methylthio)phenyl)amino)benzo[d]isothiazole-6-carboxylic acid](/img/structure/B8800873.png)
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B8800887.png)
![2-[[(2R)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methyl]isoindoline-1,3-dione](/img/structure/B8800897.png)
